3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-1-phenyl-4-methyl-1H-pyrazole: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.
Uniqueness
The unique combination of halogenated phenyl groups and the specific positioning of the fluorine atom in 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H13Cl4FN2 |
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Molecular Weight |
466.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H13Cl4FN2/c1-12-21(13-5-7-17(23)19(25)9-13)28-29(16-4-2-3-15(27)11-16)22(12)14-6-8-18(24)20(26)10-14/h2-11H,1H3 |
InChI Key |
COYQNQLLQSXMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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